Multidrug Resistance Reversal via Transcriptional MDR1 Suppression: GA-Me vs. Ganoderic Acid R
GA-Me reverses multidrug resistance through a dual mechanism: transcriptional suppression of the MDR1 promoter and down-regulation of both MDR1 mRNA and protein levels, along with MRP1 and MRP2 inhibition [1]. In contrast, ganoderic acid R (GA-R) achieves MDR reversal (index approximately 22-fold) primarily through P-gp function inhibition without demonstrated transcriptional regulation . GA-Me simultaneously restored chemosensitivity to anticancer agents in MDR colon cancer cells, a poly-mechanism feature not reported for GA-R or ganoderenic acid B [2].
| Evidence Dimension | Mechanism of MDR Reversal |
|---|---|
| Target Compound Data | GA-Me: Inhibited hMDR1 promoter activity; suppressed MDR1 mRNA and protein expression levels; down-regulated MRP1 and MRP2; induced apoptosis via p53/Bax/caspase-3 pathways [1] |
| Comparator Or Baseline | Ganoderic acid R (GA-R): MDR reversal index approximately 22-fold in KB-A-1/Dox cells, but acts via P-gp ATPase inhibition without demonstrated transcriptional MDR1 suppression |
| Quantified Difference | GA-Me employs transcriptional + post-translational multi-target MDR suppression; GA-R acts primarily at the P-gp functional level only |
| Conditions | MDR colon cancer cell lines (GA-Me); KB-A-1/Dox and KB-A-1 cell lines (GA-R) in separate studies |
Why This Matters
For researchers developing MDR reversal strategies, GA-Me's ability to suppress MDR1 at the promoter level offers a transcriptional intervention advantage not provided by GA-R or other ganoderic acids.
- [1] Jiang Z, et al. Effects of Ganoderic acid Me on inhibiting multidrug resistance and inducing apoptosis in multidrug resistant colon cancer cells. Process Biochemistry. 2011;46(6):1307-1314. View Source
- [2] Chen NH, et al. Ganoderenic acid B reverses ABCB1-mediated multidrug resistance. PubMed. 2015. View Source
